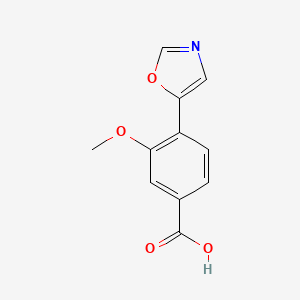

3-Methoxy-4-(oxazol-5-yl)benzoic acid

Description

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

3-methoxy-4-(1,3-oxazol-5-yl)benzoic acid |

InChI |

InChI=1S/C11H9NO4/c1-15-9-4-7(11(13)14)2-3-8(9)10-5-12-6-16-10/h2-6H,1H3,(H,13,14) |

InChI Key |

ITFIALYGOUNASG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CN=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methoxy-4-(oxazol-5-yl)benzoic acid with derivatives sharing structural or functional similarities. Key differences in substituents, heterocycles, and biological activities are highlighted.

IMPDH Inhibitors

- Structural Insights : BMS-337197 incorporates the target compound as a subunit but adds a morpholine acetic ester, enhancing enzyme binding . Merimepodib uses a urea bridge to connect the oxazole-phenyl moiety to a carbamate group, improving target specificity .

- Activity : Both BMS-337197 and Merimepodib show potent in vivo activity (e.g., anti-inflammatory effects in arthritis models), whereas the parent compound lacks direct therapeutic efficacy without further derivatization .

Antimicrobial and Antioxidant Derivatives

- Structural Insights: Thiazolidinone derivatives (e.g., 5h) replace oxazole with sulfur-containing rings, improving antimicrobial potency due to enhanced membrane permeability . Azo-linked compounds exhibit strong UV-vis absorption, useful in dye applications .

- Activity: Thiazolidinones show broad-spectrum activity against Staphylococcus aureus and Candida albicans, while azo derivatives lack direct antimicrobial efficacy but serve as analytical ligands .

Triazolone and Thienopyrimidinone Derivatives

- Structural Insights: Triazolone derivatives exhibit planar geometries and strong electron-withdrawing effects, enhancing antioxidant activity . Thienopyrimidinone derivatives feature fused sulfur-containing rings, altering redox properties .

- Theoretical Data : DFT calculations reveal triazolone derivatives have higher electrophilicity indices than oxazole analogs, correlating with improved radical scavenging .

Positional Isomers and Substituent Effects

| Compound Name | Substituent Position | logP (Predicted) | Reference |

|---|---|---|---|

| This compound | 3-OCH₃, 4-oxazole | 1.8 | |

| 4-[[2-(3-Methoxyphenyl)oxazol-5-yl]methoxy]benzoic acid | 4-OCH₃, 5-oxazolylmethoxy | 2.3 |

- Substituent Impact : Positional isomers (e.g., methoxy at 3- vs. 4-position) alter logP values, affecting lipid solubility and membrane penetration. The 4-methoxy isomer shows higher hydrophobicity .

Key Research Findings

Enzyme Inhibition : Oxazole-containing benzoic acids are critical for IMPDH inhibitor design. Modifications like urea linkers (Merimepodib) or morpholine esters (BMS-337197) enhance potency and selectivity .

Antimicrobial Activity: Sulfur-containing heterocycles (e.g., thiazolidinones) outperform oxazole derivatives in antimicrobial assays, likely due to improved membrane interaction .

Electronic Properties : Theoretical studies highlight that electron-deficient heterocycles (oxazole, triazolone) increase electrophilicity, favoring antioxidant and enzyme-binding activities .

Preparation Methods

Starting Materials and Key Intermediates

- Methyl 2,4-dichloro-3-formyl benzoate is a common intermediate, prepared by chlorination and formylation of methyl benzoate derivatives.

- Acetoacetic tert-butyl ester and 2,6-dichloro-3-methoxycarbonyl benzoic acid chloride are used for acylation steps to build the carbon skeleton.

- Oxazole ring formation is achieved via cyclization reactions involving acylated intermediates and appropriate nitrogen sources.

Stepwise Synthesis (Based on Patent EP0891972A1)

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of methyl 2,4-dichloro-3-formyl benzoate | Organic layer washing, drying over MgSO4, distillation under reduced pressure | Crystals mp 103-104 °C |

| 2 | Reduction to methyl 2,4-dichloro-3-(1-hydroxyethyl) benzoate | Reflux with manganese dioxide in benzene for oxidation | Oily substance obtained |

| 3 | Oxidation to methyl 2,4-dichloro-3-(1-oxoethyl) benzoate | Reflux with manganese dioxide | Purified by filtration and distillation |

| 4 | Reaction with magnesium ethylate and acetoacetic tert-butyl ester | Reflux in toluene at 60-70 °C, followed by addition of acid chloride | Stirring at room temp and 50-100 °C |

| 5 | Cyclization with p-toluene sulfonic acid hydrate | Reflux in toluene for 6 hours | Product isolated by washing and drying |

| 6 | Hydrolysis and acidification | Extraction with ethyl acetate, washing with HCl and saline, drying | Crystals obtained mp 174-178 °C |

This method avoids expensive metals and harsh conditions, making it commercially advantageous. The final product is isolated by crystallization from methanol after acidification and extraction steps.

Oxazole Ring Formation via Cyclization

- Cyclization of acylated benzoic acid derivatives with nitrogen-containing reagents such as acetone cyanohydrin or ethyl isocyanoacetate under basic conditions (e.g., triethylamine) in solvents like acetonitrile or tetrahydrofuran (THF) at room temperature or mild heating.

- The reaction mixture is typically stirred overnight to ensure complete cyclization.

- Purification involves extraction, washing with acid and saline solutions, drying over magnesium sulfate, and solvent removal under reduced pressure.

Alternative Synthetic Routes

- Use of polyphosphoric acid-mediated condensation of benzaldehyde derivatives with hippuric acid analogs to form oxazole-5(4H)-one derivatives, which can be further functionalized to benzoic acid derivatives.

- Employing sodium hydride (NaH) as a base in dry DMF to facilitate nucleophilic substitution and ring closure steps in oxazole synthesis.

Reaction Conditions and Purification

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Benzene, toluene, acetonitrile, ethyl acetate, THF | Choice depends on step; dry solvents preferred for cyclization |

| Temperature | Room temperature to reflux (50-100 °C) | Reflux used for oxidation and cyclization steps |

| Reaction Time | 1 hour to overnight | Longer times for cyclization and condensation |

| Workup | Washing with water, saturated saline, dilute HCl | Drying over MgSO4 or Na2SO4 |

| Isolation | Crystallization from methanol or hexane | Distillation under reduced pressure to remove solvents |

Analytical Characterization

- The structures of intermediates and final products are confirmed by Infrared Spectroscopy (IR) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) .

- Melting points are used to assess purity, e.g., 3-Methoxy-4-(oxazol-5-yl)benzoic acid crystals show melting points around 174-178 °C.

- Chromatographic purification (column chromatography, flash chromatography) is employed to separate isomers and impurities.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield/Physical Data |

|---|---|---|---|

| 1 | Methyl 2,4-dichloro-3-formyl benzoate | Chlorination, formylation, washing, drying | Crystals, mp 103-104 °C |

| 2 | Methyl 2,4-dichloro-3-(1-oxoethyl) benzoate | Oxidation with MnO2, reflux | Oily substance |

| 3 | Acetoacetic tert-butyl ester adduct | Reaction with magnesium ethylate, reflux | Purified by extraction |

| 4 | Cyclized oxazole intermediate | Reflux with p-toluene sulfonic acid hydrate | Crystals isolated |

| 5 | This compound | Acidification, extraction, crystallization | mp 174-178 °C |

Research Findings and Advantages

- The described synthetic routes avoid the use of expensive or toxic metals such as tin or silicon, enhancing commercial viability.

- Moderate reaction conditions reduce the need for specialized equipment like autoclaves.

- The methods provide good yields and purity, with straightforward purification steps.

- The oxazole ring formation via cyclization is efficient and adaptable to various substituted benzoic acid derivatives.

- The final compound serves as an important intermediate for further pharmaceutical or agrochemical applications.

Q & A

Q. What are the key considerations in designing a synthetic route for 3-Methoxy-4-(oxazol-5-yl)benzoic acid?

Methodological Answer: A multi-step synthesis approach is often employed, as demonstrated in the preparation of structurally related IMPDH inhibitors . Key considerations include:

- Starting Materials : Use readily available reagents (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) to reduce costs and complexity.

- Functional Group Compatibility : Protect reactive groups (e.g., amides) during oxazole ring formation to avoid side reactions.

- Purification : Optimize chromatographic or crystallization steps to isolate intermediates, improving overall yield (e.g., achieving 55% total yield over 9 steps) .

- Toxicity Mitigation : Replace hazardous intermediates (e.g., vinyl tin reagents) with safer alternatives .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine analytical techniques for validation:

- NMR Spectroscopy : Analyze proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in oxazole at δ ~7.1–7.3 ppm) .

- LC-MS : Confirm molecular weight (e.g., via [M+H]+ ion) and purity (>95% by HPLC) .

- X-ray Crystallography : Resolve dihedral angles between the benzoic acid and oxazole moieties to confirm spatial arrangement .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Stability : Store in cool, dry conditions away from strong oxidizers to prevent decomposition into carbon oxides .

- PPE : Use gloves and fume hoods, as acute toxicity data are unavailable, and skin irritation is possible .

- Incompatibilities : Avoid contact with fire sources or oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can contradictory data in intermediate yields during synthesis be resolved?

Methodological Answer:

- Reaction Monitoring : Use in-situ techniques like FTIR or TLC to track intermediate formation and identify bottlenecks .

- Condition Optimization : Adjust temperature (e.g., 45°C for cyclization steps) or solvent polarity to improve efficiency .

- Cross-Validation : Compare NMR data of intermediates with literature values (e.g., δ ~3.76 ppm for methoxy groups in triazine derivatives) .

Q. How can the potential of this compound as an enzyme inhibitor be assessed?

Methodological Answer:

- In Vitro Assays : Measure IC50 values against target enzymes (e.g., IMPDH II) using spectrophotometric methods to monitor NAD+ depletion .

- In Vivo Models : Evaluate anti-inflammatory activity in rodent arthritis models by quantifying cytokine suppression (e.g., TNF-α reduction) .

- SAR Studies : Modify substituents (e.g., oxazole vs. thiazole) and correlate structural changes with inhibitory potency .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites in the oxazole ring .

- Retrosynthetic AI Tools : Leverage databases like Pistachio or Reaxys to propose feasible one-step modifications (e.g., amide couplings) .

- Solubility Prediction : Use logP calculations (n-octanol/water partition coefficients) to guide solvent selection for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.